molecular formula C23H22ClNO5 B11398404 methyl [3-(4-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate

methyl [3-(4-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate

Cat. No.: B11398404
M. Wt: 427.9 g/mol
InChI Key: LYXJIBBJNHVPDG-UHFFFAOYSA-N
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Description

METHYL 2-{3-[(4-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE is a complex organic compound with a unique structure that includes a chromeno[6,7-e][1,3]oxazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{3-[(4-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{3-[(4-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

METHYL 2-{3-[(4-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{3-[(4-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[6,7-e][1,3]oxazin derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and overall properties .

Uniqueness

METHYL 2-{3-[(4-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various modifications, making it a versatile compound for research and industrial use .

Properties

Molecular Formula

C23H22ClNO5

Molecular Weight

427.9 g/mol

IUPAC Name

methyl 2-[3-[(4-chlorophenyl)methyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]acetate

InChI

InChI=1S/C23H22ClNO5/c1-13-18-8-16-11-25(10-15-4-6-17(24)7-5-15)12-29-21(16)14(2)22(18)30-23(27)19(13)9-20(26)28-3/h4-8H,9-12H2,1-3H3

InChI Key

LYXJIBBJNHVPDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=C(C=C4)Cl)CC(=O)OC

Origin of Product

United States

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